molecular formula C18H15NO4 B11099820 N-(2-Benzoyl-5-methoxy-1-benzofuran-3-yl)acetamide

N-(2-Benzoyl-5-methoxy-1-benzofuran-3-yl)acetamide

Cat. No.: B11099820
M. Wt: 309.3 g/mol
InChI Key: ZMZXILFDAKLCAH-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-5-methoxy-1-benzofuran-3-yl)acetamide is a synthetic organic compound with the molecular formula C17H13NO3. It is known for its unique benzofuran core structure, which is a common motif in many biologically active molecules. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-5-methoxy-1-benzofuran-3-yl)acetamide typically involves the cyclization of appropriate precursors to form the benzofuran core, followed by functionalization to introduce the benzoyl and acetamide groups. One common method involves the use of iodine-induced cyclization to form the benzofuran ring . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-5-methoxy-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield benzofuran aldehydes, while reduction of the benzoyl group may produce benzofuran alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-5-methoxy-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Benzoyl-5-methoxy-1-benzofuran-3-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

N-(2-benzoyl-5-methoxy-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C18H15NO4/c1-11(20)19-16-14-10-13(22-2)8-9-15(14)23-18(16)17(21)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,20)

InChI Key

ZMZXILFDAKLCAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=C1C=C(C=C2)OC)C(=O)C3=CC=CC=C3

Origin of Product

United States

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